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Compound of Interest

Compound Name: BRD5018

Cat. No.: B14750839

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of
the novel antimalarial agent BRD5018 and its analogs. BRD5018, a bicyclic azetidine,
demonstrates potent activity against multiple life stages of Plasmodium falciparum, the parasite
responsible for the most severe form of malaria. The primary mechanism of action for this class
of compounds is the inhibition of the parasite's cytosolic phenylalanyl-tRNA synthetase
(PfcPheRS), an essential enzyme for protein synthesis. This document summarizes key
guantitative data, details experimental protocols, and visualizes the underlying biological
pathways and experimental workflows.

Quantitative Structure-Activity Relationship (SAR)

The development of BRD5018 and its analogs has been guided by systematic modifications to
the core bicyclic azetidine scaffold. The following tables summarize the in vitro antiplasmodial
activity and cytotoxicity of key analogs, highlighting the impact of structural changes on potency
and selectivity.

Table 1: In Vitro Antiplasmodial Activity of BRD5018 Analogs against P. falciparum
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Modifications from  P. falciparum (Dd2
Compound ID . Reference
Parent Scaffold strain) EC50 (nM)

Parent compound with  Two of eight
BRD3444 ) ) ] ) [1]
multiple stereoisomers  stereoisomers active

(2S,3R,4R)-BRD3444  Active stereoisomer Potent activity [1]

(2R,3R,4R)-BRD3444  Active stereoisomer Potent activity [1]

Lacks substitution at
BRD3914 N 13 [1]
the C2 position

Chemical

BRD1565 manipulation at the C4 627 [2]
position
Undisclosed

Analog 3 o ~10 [2]
modification
Undisclosed

Analog 4 o ~20 [2]
modification
Undisclosed

Analog 5 o ~30 [2]
modification
Undisclosed

Analog 6 o ~50 [2]
modification
Undisclosed

Analog 7 o ~100 [2]
modification
Undisclosed

Analog 8 o ~200 [2]
modification
Undisclosed

Analog 9 o ~300 [2]
modification
Undisclosed

Analog 10 o ~500 [2]
modification
Undisclosed

Analog 11 o ~1000 [2]
modification
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Undisclosed
Analog 12 L >1000 [2]
modification

Table 2: Cytotoxicity of BRD3914 against Human Cell Lines

Cell Line Cell Type CC50 (pM) Reference
Human lung

A549 _ 38 [1]
carcinoma

Human embryonic

HEK293 ] >50 [1]
kidney
Human liver

HepG2 ) >50 [1]
carcinoma

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Plasmodium falciparum Asexual Blood Stage Growth
Inhibition Assay (SYBR Green I-based)

This assay is used to determine the 50% effective concentration (EC50) of compounds against
the asexual blood stages of P. falciparum.

Materials:

P. falciparum culture (e.qg., Dd2 strain)

Human red blood cells (O+)

Complete parasite medium (RPMI 1640 supplemented with HEPES, hypoxanthine,
gentamicin, and Albumax I1)

Test compounds dissolved in DMSO

SYBR Green | nucleic acid stain
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e Lysis buffer (20 mM Tris-HCI pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
e 96-well black, clear-bottom microplates

e Fluorescence plate reader

Procedure:

e Synchronize P. falciparum cultures to the ring stage.

o Prepare serial dilutions of the test compounds in complete parasite medium in the 96-well
plates.

e Add parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well.

 Incubate the plates for 72 hours at 37°C in a low-oxygen environment (5% CO2, 5% 02,
90% N2).

 After incubation, add SYBR Green | in lysis buffer to each well.
e Incubate in the dark at room temperature for 1 hour.

» Measure fluorescence using a plate reader with excitation at 485 nm and emission at 530
nm.

o Calculate EC50 values by fitting the dose-response data to a sigmoidal curve using
appropriate software.[3][4][5][6]

Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay
(Malachite Green-based)

This biochemical assay measures the inhibition of PfcPheRS activity by monitoring the release
of pyrophosphate (PPi), a product of the aminoacylation reaction.

Materials:

e Recombinant P. falciparum cytosolic PheRS (PfcPheRS)
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L-phenylalanine

ATP

tRNAPhe

Assay buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCI, 120 mM MgCI2, 1 mM DTT)
Malachite Green reagent

Test compounds dissolved in DMSO

384-well microplates

Spectrophotometer

Procedure:

Add the test compounds at various concentrations to the wells of a microplate.
Add PfcPheRS to the wells and incubate briefly.

Initiate the reaction by adding a mixture of L-phenylalanine, ATP, and tRNAPhe.
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

Stop the reaction and detect the amount of PPi produced by adding the Malachite Green
reagent.

Measure the absorbance at approximately 620-640 nm.

Determine the IC50 values by plotting the percentage of inhibition against the compound
concentration.[7][8][9][10]

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and

workflows related to the structural activity relationship of BRD5018 and its analogs.
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Aminoacylation of tRNA-Phe.
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BRDS018 / Analogs
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Caption: Mechanism of action of BRD5018 and its analogs.
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Caption: Drug discovery workflow for BRD5018 analogs.
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Caption: Key structural determinants for antimalarial activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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